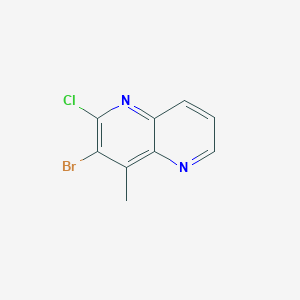
2-Amino-1,3-diphenylpropan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,3-diphenylpropan-1-ol hydrochloride is an organic compound with the CAS Number: 108714-45-0 . It has a molecular weight of 263.77 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-1,3-diphenylpropan-1-ol hydrochloride . The InChI code is 1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H .Physical And Chemical Properties Analysis
This compound has a melting point of 247-250°C . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Analytical Applications
The ninhydrin reaction, involving primary amino groups to form Ruhemann's purple (RP), is significant in analytical chemistry, including the analysis of amino acids, peptides, and proteins. This reaction is adaptable across various scientific fields such as agricultural, biochemical, clinical, environmental, and forensic sciences due to its unique ability to form a soluble chromophore by all reacting primary amines, making it invaluable for detecting, isolating, and analyzing numerous compounds of interest (Friedman, 2004).
Bioorganometallic Chemistry
Molybdocene dichloride, along with other metallocenes, has been explored for its bioorganometallic chemistry, primarily due to its potent antitumor properties. The study of molybdocene dichloride focuses on its catalytic properties in organic synthesis and polymer chemistry, with emerging interest in its biological chemistry due to the antitumor properties of titanocene dichloride (Waern & Harding, 2004).
Environmental Monitoring
Polybrominated diphenyl ethers (PBDEs) are used as flame retardants and have become ubiquitous in the environment and in people due to their widespread use and lipophilicity. A review of PBDE concentrations in environmental media and human tissues reveals significant increases in levels over the last 30 years, highlighting the need for monitoring and understanding the environmental impact of such compounds (Hites, 2004).
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples. It uses polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile, making it an alternative to reversed-phase liquid chromatography for polar or ionic compounds. HILIC is increasingly popular due to its compatibility with mass spectrometry and its complementary selectivity to reversed-phase and other chromatographic modes (Jandera, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
As with the target of action, more research is needed to fully elucidate how this compound interacts with its targets .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride’s action are currently under investigation. Understanding these effects will provide valuable insights into the compound’s therapeutic potential and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets .
Propiedades
IUPAC Name |
2-amino-1,3-diphenylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHMVYQJZNPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


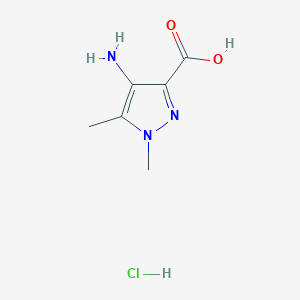
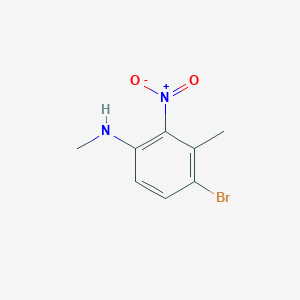
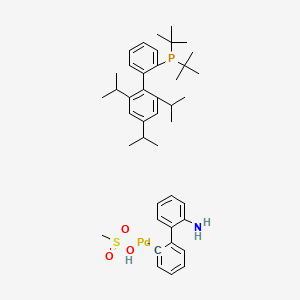
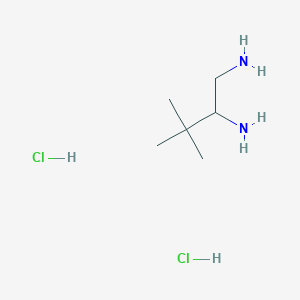
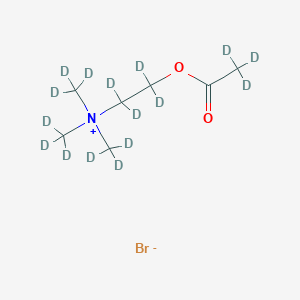
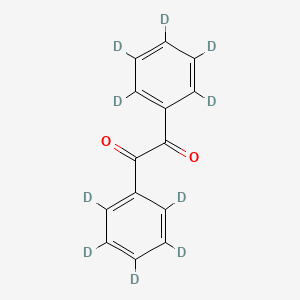



![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
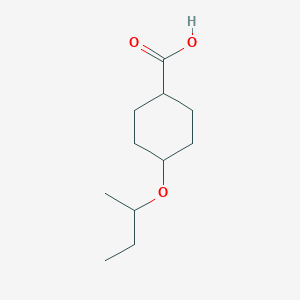
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
